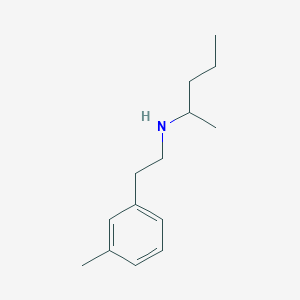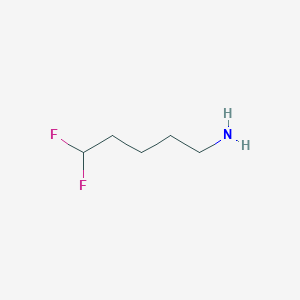
Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate typically involves the reaction of 3-amino-5-methoxyisoxazole with alkoxycarbonyl isothiocyanates, followed by conversion into the target compound through the reaction of the corresponding keto ester with O-methylhydroxylamine . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2 to 8°C .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiadiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted thiadiazoles .
Aplicaciones Científicas De Investigación
Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: Thiadiazole derivatives, including this compound, have shown potential as anticancer agents due to their ability to interact with biological targets and exert cytotoxic effects.
Materials Science: Thiadiazole derivatives are used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate involves its interaction with biological targets, such as enzymes and receptors. The thiadiazole ring’s mesoionic character allows it to cross cellular membranes and interact strongly with these targets . The specific molecular targets and pathways involved depend on the particular application, such as anticancer activity or fungicidal action .
Comparación Con Compuestos Similares
- 2-Bromo-5-methyl-1,3,4-thiadiazole
- 2-Bromo-5-ethyl-1,3,4-thiadiazole
- 2-Bromo-5-phenyl-1,3,4-thiadiazole
- 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole
Comparison: Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate is unique due to the presence of the ester group, which can influence its reactivity and biological activity. Compared to other similar compounds, this ester group may enhance its solubility and ability to interact with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C5H5BrN2O2S |
|---|---|
Peso molecular |
237.08 g/mol |
Nombre IUPAC |
methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate |
InChI |
InChI=1S/C5H5BrN2O2S/c1-10-4(9)2-3-7-5(6)11-8-3/h2H2,1H3 |
Clave InChI |
JAJJFJLBQUKCLJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=NSC(=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13616129.png)
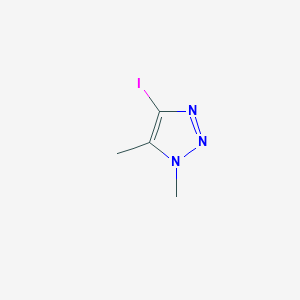

![7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane]hydrochloride](/img/structure/B13616149.png)
![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13616157.png)
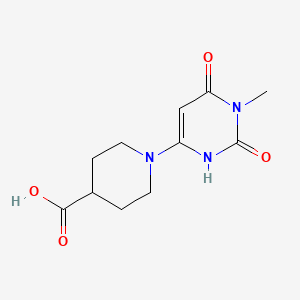

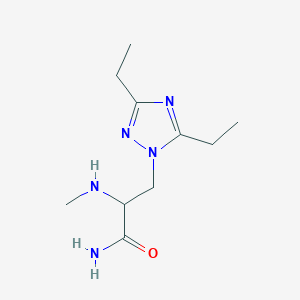
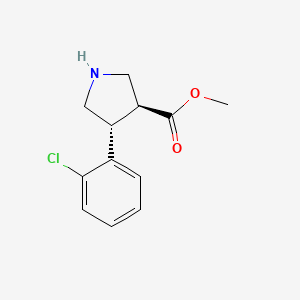
![2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13616185.png)
